4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde
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Overview
Description
4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde typically involves cyclative condensation reactions. One common method is the reaction of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides . This method allows for the formation of the pyrido[1,2-a]pyrimidine ring system under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including anti-HIV properties.
Medicine: It serves as a scaffold for the development of new therapeutic agents, particularly in antiviral and anticancer research.
Industry: The compound’s derivatives are used in the development of fluorescent sensors and labeling agents.
Mechanism of Action
The mechanism of action of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to inhibit HIV-1 integrase by chelating the Mg²⁺ ion at the enzyme’s active site . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Comparison with Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde can be compared with other similar compounds such as:
4-oxo-4H-quinolizine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These include compounds with different substituents at various positions on the ring system, which can alter their biological activities and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity profiles.
Properties
CAS No. |
1824262-08-9 |
---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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